2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole typically involves the bromination and subsequent trifluoromethylation of benzothiazole derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur at the correct positions on the benzothiazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups.
Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in various functionalized benzothiazole compounds .
Scientific Research Applications
2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Used in the synthesis of hepatitis C virus inhibitors.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Used in various chemical syntheses.
Uniqueness
2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups, along with two trifluoromethyl groups, makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C9H3BrF6N2S |
---|---|
Molecular Weight |
365.09 g/mol |
IUPAC Name |
4-bromo-5,7-bis(trifluoromethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H3BrF6N2S/c10-4-2(8(11,12)13)1-3(9(14,15)16)6-5(4)18-7(17)19-6/h1H,(H2,17,18) |
InChI Key |
VIGHWXGBXPMMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1C(F)(F)F)Br)N=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
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